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Compound of Interest

Compound Name: 6-(4-Chlorophenyl)pyridin-3-ol

CAS No.: 1226786-19-1

Cat. No.: B3092299

Get Quote

Introduction & Scope
6-(4-Chlorophenyl)pyridin-3-ol (CAS: 1226786-19-1) is a biaryl compound featuring a

pyridine core substituted with a phenolic-like hydroxyl group and a halogenated phenyl ring[1].

As a privileged scaffold in medicinal chemistry and agrochemical development, establishing its

exact structural identity and purity is paramount. Characterizing this molecule presents specific

analytical challenges: the basicity of the pyridine nitrogen, the hydrogen-bonding capability of

the hydroxyl group, and the potential for tautomeric behavior in solution. This application note

provides a comprehensive, field-proven workflow for the rigorous analytical characterization of

6-(4-Chlorophenyl)pyridin-3-ol.
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Analytical workflow for structural and purity profiling of 6-(4-Chlorophenyl)pyridin-3-ol.

Purity Profiling & Exact Mass Determination (LC-
HRMS)
Causality & Expert Insight: Pyridine derivatives frequently exhibit severe peak tailing on

standard silica-based reversed-phase columns due to secondary interactions between the

basic nitrogen and residual surface silanols. To mitigate this, an acidic mobile phase (0.1%

Formic Acid) is strictly employed. This ensures the pyridine nitrogen is fully protonated, which

not only improves chromatographic peak symmetry but also exponentially enhances ionization

efficiency in positive Electrospray Ionization (ESI+) mode, a principle well-documented in[2].

Protocol: LC-HRMS
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Sample Preparation: Dissolve 1.0 mg of 6-(4-Chlorophenyl)pyridin-3-ol in 1.0 mL of HPLC-

grade Methanol to create a stock solution. Dilute to a working concentration of 10 µg/mL

using the initial mobile phase.

Chromatographic Conditions:

Column: End-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to minimize

silanol activity.

Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes.

Flow Rate: 0.4 mL/min.

Mass Spectrometry Conditions:

Ionization Mode: ESI+

Capillary Voltage: 3.0 kV.

Desolvation Temperature: 350 °C.

Validation Check: The system is self-validating if the theoretical exact mass for [M+H]+

(calculated for C11​H9​ClNO+ : 206.0367) matches the observed mass within a mass error of

≤ 5 ppm.

Structural Elucidation: NMR Spectroscopy
Causality & Expert Insight: Hydroxypyridines are notorious for existing in a tautomeric

equilibrium between the pyridinol (hydroxy) form and the pyridone (keto) form. While 3-

hydroxypyridines predominantly favor the enol form in non-polar environments, the solvent

matrix heavily dictates the observed spectra. We mandate the use of DMSO- d6​over CDCl 3​.

DMSO acts as a potent hydrogen-bond acceptor, disrupting intermolecular solute-solute

hydrogen bonding. This prevents the severe signal broadening of the -OH proton typically seen
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in CDCl 3​and stabilizes chemical shifts against concentration-dependent variations, as detailed

in [3] and [4].

Protocol: 1 H and 13 C NMR

Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​

(99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

1 H NMR Acquisition:

Frequency: 400 MHz (minimum).

Scans: 16 to 32.

Relaxation Delay (D1): 2.0 s to ensure complete relaxation of the broad hydroxyl proton.

13 C NMR Acquisition:

Frequency: 100 MHz (minimum).

Scans: 1024 (required for adequate signal-to-noise of quaternary carbons C-3, C-6, and

C-4').

Relaxation Delay (D1): 2.0 s with standard proton decoupling.

Vibrational Spectroscopy (ATR-FTIR)
Causality & Expert Insight: Attenuated Total Reflectance (ATR) FTIR is prioritized over

traditional KBr pellet methods. KBr is highly hygroscopic; absorbed ambient moisture produces

a broad O-H stretch that artificially masks the intrinsic phenolic O-H stretch of the

hydroxypyridine ring. ATR allows for direct, moisture-free solid-state analysis, ensuring that the

diagnostic C=N and C−Cl stretching frequencies are accurately assigned without matrix

interference, consistent with [5].

Protocol: ATR-FTIR

Background Collection: Acquire a background spectrum of the clean diamond crystal (32

scans, 4 cm −1 resolution) to subtract atmospheric CO2​and ambient humidity.
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Sample Application: Place ~2 mg of solid 6-(4-Chlorophenyl)pyridin-3-ol directly onto the

crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

Acquisition: Collect 32 scans from 4000 to 400 cm −1 .

Validation Check: Verify the presence of the sharp C-Cl stretch (~760-800 cm −1 ) and the

broad O-H stretch (~3100-3300 cm −1 ).

Quantitative Data Summary
The following table summarizes the expected analytical profile for 6-(4-Chlorophenyl)pyridin-
3-ol, serving as a reference standard for batch-to-batch consistency.

Analytical Technique Parameter / Assignment Expected Value / Range

LC-HRMS (ESI+) Exact Mass [M+H]+ 206.0367 m/z ( ± 5 ppm)

1 H NMR (DMSO- d6​) -OH Proton ~10.2 - 10.5 ppm (br s, 1H)

Pyridine H-2 ~8.2 - 8.3 ppm (d, 1H)

Chlorophenyl H-2', H-6' ~7.9 - 8.1 ppm (d, 2H)

Pyridine H-5 ~7.8 - 7.9 ppm (d, 1H)

Chlorophenyl H-3', H-5' ~7.4 - 7.6 ppm (d, 2H)

Pyridine H-4 ~7.2 - 7.4 ppm (dd, 1H)

ATR-FTIR O-H Stretch 3100 - 3300 cm −1 (broad)

C=N / C=C Stretch 1580 - 1610 cm −1 (sharp)

C-Cl Stretch 760 - 800 cm −1 (strong)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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